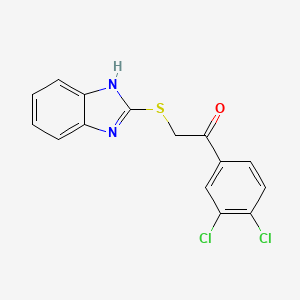
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C15H10Cl2N2OS and its molecular weight is 337.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.9890895 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
CHEMBL342535, also known as 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one, is a bioactive compound with drug-like properties . The primary target of this compound is the Glucagon receptor in Homo sapiens . The Glucagon receptor plays a crucial role in glucose metabolism and homeostasis.
Mode of Action
It is known that it has both estrogenic and anti-estrogenic properties . This suggests that it may interact with its targets in a complex manner, potentially leading to a variety of biochemical changes depending on the specific context and environment.
Biochemical Pathways
It is likely that its interaction with the glucagon receptor influences several metabolic pathways, particularly those related to glucose metabolism
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body . Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects.
Result of Action
Given its interaction with the Glucagon receptor, it is likely to influence glucose metabolism at the cellular level
生物活性
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one is an organic compound that has garnered attention for its potential biological activities. This compound features a benzodiazole moiety, a sulfanyl group, and a dichlorophenyl substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H12Cl2N2OS |
| Molecular Weight | 335.24 g/mol |
| CAS Number | 1177272-41-1 |
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. The compound may act as an enzyme inhibitor or modulator of signaling pathways involved in inflammation and cancer progression.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to tumor growth and inflammation.
- Receptor Modulation : Potential interaction with receptors that regulate cellular proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that benzodiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.
Anti-inflammatory Effects
The sulfanyl group in the compound is hypothesized to contribute to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound.
- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that benzodiazole derivatives exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
- Inflammation Model Study : In a murine model of inflammation, a similar benzodiazole compound was shown to reduce edema and inflammatory markers significantly. The study suggested that the compound could inhibit NF-kB signaling pathways .
Table 1: Summary of Biological Activities
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-10-6-5-9(7-11(10)17)14(20)8-21-15-18-12-3-1-2-4-13(12)19-15/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFHTVPPOGULNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














